3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the biphenyl and methylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of biphenyl-4-carboxylic acid with hydrazine hydrate can form the corresponding hydrazide, which can then be cyclized with 2-methylbenzaldehyde in the presence of a suitable catalyst to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbenzoyl-propionic acid: Similar biphenyl structure but different functional groups.
5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Contains biphenyl and thiophene units, used in lasing applications.
Uniqueness
3-(biphenyl-4-yl)-4,5-bis(2-methylphenyl)-4H-1,2,4-triazole is unique due to its combination of biphenyl and triazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H23N3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3,4-bis(2-methylphenyl)-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C28H23N3/c1-20-10-6-8-14-25(20)28-30-29-27(31(28)26-15-9-7-11-21(26)2)24-18-16-23(17-19-24)22-12-4-3-5-13-22/h3-19H,1-2H3 |
InChI Key |
HZCQPAYZQLTBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3C)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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